5,6-Dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine
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Overview
Description
5,6-Dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine typically involves the reaction of 5,6-dichloro-2-methylbenzimidazole with suitable amine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
5,6-Dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloro-2-methylbenzimidazole: A closely related compound with similar structural features.
2-Methylbenzimidazole: Lacks the chlorine substituents but shares the core benzimidazole structure.
5,6-Dichlorobenzimidazole: Similar in structure but without the methyl group.
Uniqueness
5,6-Dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine is unique due to the presence of both chlorine and methyl substituents, which can influence its chemical reactivity and biological activity. These substituents may enhance its binding affinity to molecular targets and improve its overall efficacy in various applications.
Properties
Molecular Formula |
C8H8Cl2N4 |
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Molecular Weight |
231.08 g/mol |
IUPAC Name |
5,6-dichloro-2-methyl-1H-benzimidazole-4,7-diamine |
InChI |
InChI=1S/C8H8Cl2N4/c1-2-13-7-5(11)3(9)4(10)6(12)8(7)14-2/h11-12H2,1H3,(H,13,14) |
InChI Key |
IOUURILQCZFEHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=C(C(=C2N1)N)Cl)Cl)N |
Origin of Product |
United States |
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